molecular formula C9H19N B12858978 2-(sec-Butyl)-1-methylpyrrolidine

2-(sec-Butyl)-1-methylpyrrolidine

Cat. No.: B12858978
M. Wt: 141.25 g/mol
InChI Key: PPJBTPJCACXLGB-UHFFFAOYSA-N
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Description

2-(sec-Butyl)-1-methylpyrrolidine is an organic compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles. The presence of the sec-butyl group and a methyl group attached to the nitrogen atom makes this compound unique in its structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(sec-Butyl)-1-methylpyrrolidine can be achieved through several methods. One common method involves the reaction of sec-butylamine with 1-methylpyrrolidine under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced catalysts and optimized reaction parameters ensures the efficient production of this compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

2-(sec-Butyl)-1-methylpyrrolidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the sec-butyl or methyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

2-(sec-Butyl)-1-methylpyrrolidine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 2-(sec-Butyl)-1-methylpyrrolidine involves its interaction with specific molecular targets. It can bind to receptors or enzymes, altering their activity. The exact pathways depend on the biological context in which it is used. For instance, in medicinal chemistry, it may act as an inhibitor or modulator of certain biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(sec-Butyl)-3-methoxypyrazine: Known for its strong aroma and used in flavoring.

    2-(sec-Butyl)thiazole: Used in various chemical syntheses and has distinct properties due to the thiazole ring.

Uniqueness

2-(sec-Butyl)-1-methylpyrrolidine is unique due to its specific structure, which combines the pyrrolidine ring with sec-butyl and methyl groups. This combination imparts distinct chemical and physical properties, making it valuable in various applications.

Properties

Molecular Formula

C9H19N

Molecular Weight

141.25 g/mol

IUPAC Name

2-butan-2-yl-1-methylpyrrolidine

InChI

InChI=1S/C9H19N/c1-4-8(2)9-6-5-7-10(9)3/h8-9H,4-7H2,1-3H3

InChI Key

PPJBTPJCACXLGB-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1CCCN1C

Origin of Product

United States

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